molecular formula C17H30N2O2 B4035406 1,5-DI(1-AZEPANYL)-1,5-PENTANEDIONE

1,5-DI(1-AZEPANYL)-1,5-PENTANEDIONE

Cat. No.: B4035406
M. Wt: 294.4 g/mol
InChI Key: CYRNPXDYFWVJDH-UHFFFAOYSA-N
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Description

1,5-Di(1-azepanyl)-1,5-pentanedione is a diketone derivative featuring two 1-azepanyl (a seven-membered cyclic amine) substituents at the terminal positions of a pentanedione backbone. Its structure combines the electron-rich azepane rings with the carbonyl groups of pentanedione, enabling coordination with metal ions and participation in nucleophilic reactions .

Properties

IUPAC Name

1,5-bis(azepan-1-yl)pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c20-16(18-12-5-1-2-6-13-18)10-9-11-17(21)19-14-7-3-4-8-15-19/h1-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRNPXDYFWVJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCCC(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-DI(1-AZEPANYL)-1,5-PENTANEDIONE typically involves the reaction of 1,5-pentanedione with azepane under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of azepane to the carbonyl groups of 1,5-pentanedione. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,5-DI(1-AZEPANYL)-1,5-PENTANEDIONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The azepane rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include diketones, carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

1,5-DI(1-AZEPANYL)-1,5-PENTANEDIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,5-DI(1-AZEPANYL)-1,5-PENTANEDIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane rings can interact with biological macromolecules, altering their function or activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pentanedione Derivatives

The following table compares 1,5-Di(1-azepanyl)-1,5-pentanedione with other 1,5-pentanedione derivatives and related diketones, focusing on substituents, applications, and properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Two 1-azepanyl groups ~308.4 (estimated) Chelation, potential catalysis Inferred
1,5-Bis(p-methylphenyl)-1,5-pentanedione Two p-methylphenyl groups 280.34 Chelating agent, polymer synthesis
1,5-Bis(diphenylphosphino)pentane Two diphenylphosphino groups 454.43 Ligand in transition-metal catalysis
3-Benzoyl-1,5-diphenyl-2-pentene-1,5-dione Benzoyl and phenyl groups 384.42 Photochemical studies, intermediate
1,5-Diacetylnaphthalene Acetyl groups on naphthalene 228.25 Fluorescent materials, organic electronics
Chelation Capacity
  • This compound : The azepanyl groups provide lone pairs of electrons from nitrogen, enhancing its ability to coordinate with transition metals (e.g., Cu²⁺, Fe³⁺). This contrasts with 1,5-Bis(p-methylphenyl)-1,5-pentanedione , where aromatic substituents reduce electron donation capacity, limiting chelation efficiency .
  • Bis-pyrazolone derivatives (e.g., BPMPBD in ): These exhibit superior chelation for rare-earth ions due to their four oxygen donor atoms, unlike the nitrogen-oxygen mixed donors in the azepanyl-pentanedione .

Thermal and Solubility Properties

  • Aromatic vs. Aliphatic Substituents : Compounds like 1,5-Bis(p-methylphenyl)-1,5-pentanedione exhibit higher thermal stability (melting point ~160–165°C) compared to the azepanyl derivative, which may decompose at lower temperatures due to strain in the seven-membered rings .
  • Solubility: The azepanyl-pentanedione is more soluble in polar solvents (e.g., DMSO, ethanol) than its phenyl-substituted analogues, attributed to the polar amine groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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